SC-26196

説明

特性

IUPAC Name |

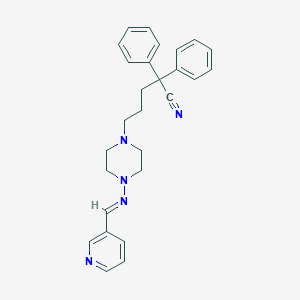

2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYKXKMYVYOUNJ-JBASAIQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SC-26196: A Technical Guide to a Selective Delta-6 Desaturase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-26196 is a potent and selective small molecule inhibitor of Delta-6 desaturase (Δ6D), an enzyme formally known as fatty acid desaturase 2 (FADS2).[1][2] This enzyme plays a crucial role in the biosynthesis of polyunsaturated fatty acids (PUFAs) by catalyzing the initial desaturation step of linoleic acid and α-linolenic acid. By selectively targeting FADS2, this compound serves as a valuable research tool for investigating the physiological and pathological roles of specific PUFAs and their metabolites. Its anti-inflammatory properties and effects on cell proliferation have positioned it as a compound of interest in various research fields, including inflammation, immunology, and oncology.[2] This guide provides an in-depth technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols.

Physicochemical Properties and Inhibitory Activity

This compound, with the chemical name α,α-diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile, is a well-characterized compound with specific inhibitory activity against FADS2.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₉N₅ | |

| Molecular Weight | 423.55 g/mol | |

| CAS Number | 218136-59-5 | |

| Purity | ≥95% - ≥98% (HPLC) | |

| Solubility | Soluble to 25 mM in DMSO | |

| Storage | Store at -20°C |

| Inhibitory Activity | IC₅₀ Value | Selectivity | Reference |

| Delta-6 Desaturase (FADS2) | 0.2 µM (rat liver microsomal assay) | Highly selective | |

| Delta-5 Desaturase (FADS1) | >200 µM | >1000-fold vs FADS2 | |

| Delta-9 Desaturase (SCD1) | >200 µM | >1000-fold vs FADS2 |

Mechanism of Action and Biological Effects

This compound exerts its biological effects through the direct and competitive inhibition of FADS2. This enzyme is the rate-limiting step in the conversion of the essential fatty acid linoleic acid (LA) into arachidonic acid (AA), a key precursor for pro-inflammatory eicosanoids. By blocking this conversion, this compound effectively reduces the cellular pool of AA.

The primary biological consequences of FADS2 inhibition by this compound include:

-

Anti-inflammatory Properties: By decreasing the availability of arachidonic acid, this compound reduces the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to decreased production of prostaglandins and leukotrienes, which are potent inflammatory mediators. This anti-inflammatory effect has been demonstrated in vivo in a mouse edema model.

-

Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). This effect is likely due to the alteration of membrane lipid composition and signaling pathways that are dependent on PUFAs. Interestingly, it did not significantly affect the proliferation of Jurkat cells, a human T lymphocyte cell line.

-

Modulation of Lipid Metabolism: In vivo studies have shown that administration of this compound leads to a decrease in the Δ6-desaturase index in both adipose tissue and liver.

-

Potential in Cancer Research: Emerging research suggests that FADS2 is a potential therapeutic target in certain cancers. This compound has been shown to reduce the sphere-forming efficiency of lung and ovarian cancer stem cells (CSCs). It has also been investigated for its potential to enhance the efficacy of radiation therapy in glioblastoma.

Experimental Protocols

Rat Liver Microsomal Assay for FADS2 Inhibition

This protocol is a standard method to determine the in vitro potency of FADS2 inhibitors.

Methodology:

-

Preparation of Rat Liver Microsomes:

-

Homogenize fresh rat liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in the assay buffer.

-

-

Inhibition Assay:

-

Pre-incubate the liver microsomes with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the desaturation reaction by adding the substrate, radiolabeled [1-¹⁴C]linoleic acid, and cofactors (e.g., NADH, ATP, coenzyme A).

-

Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol).

-

Saponify the lipids by heating.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the substrate and the desaturated product (γ-linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity of the substrate and product spots to determine the percentage of conversion and calculate the IC₅₀ value.

-

Cell Proliferation Assay (PBMCs and Jurkat Cells)

This protocol assesses the effect of this compound on the proliferation of immune cells.

Methodology:

-

Cell Culture:

-

Culture human peripheral blood mononuclear cells (PBMCs) or Jurkat cells in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

-

Treatment:

-

Seed the cells in 96-well plates at a predetermined density.

-

Treat the cells with various concentrations of this compound (e.g., 200 nM) or vehicle control.

-

-

Proliferation Measurement:

-

Incubate the cells for a specified duration (e.g., 96 hours for PBMCs, 144 hours for Jurkat cells).

-

Assess cell proliferation using a standard method such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

Cell Counting: Directly counting the number of viable cells using a hemocytometer and trypan blue exclusion.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the FADS2 enzyme by this compound blocks the initial step in PUFA biosynthesis.

Experimental Workflow Diagram

Caption: A typical workflow for an in vitro cell-based experiment using this compound.

References

SC-26196: A Selective Inhibitor of Fatty Acid Desaturase 2 (FADS2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a potent and selective small-molecule inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. This enzyme plays a crucial role in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), which are vital components of cell membranes and precursors to a wide array of signaling molecules. By targeting FADS2, this compound offers a valuable tool for investigating the physiological and pathological roles of these fatty acids and presents a potential therapeutic strategy for various diseases, including inflammatory disorders and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Concepts

Fatty Acid Desaturase 2 (FADS2) is the rate-limiting enzyme in the metabolic pathway that converts essential fatty acids, such as linoleic acid (LA) and α-linolenic acid (ALA), into more unsaturated fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA). These products are precursors for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are key mediators of inflammation.[1][2] FADS2 is also implicated in the maintenance of cancer stem cell (CSC) properties, making it an attractive target for oncology research.[3][4]

This compound acts as a direct and selective inhibitor of FADS2.[5] Its inhibitory action blocks the desaturation of PUFAs, thereby reducing the production of downstream metabolites like arachidonic acid. This modulation of lipid metabolism underlies its observed anti-inflammatory and anti-cancer properties.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (FADS2) | 0.2 µM | Rat liver microsomal assay |

Table 1: Inhibitory Potency of this compound against FADS2

| Enzyme | IC50 (µM) | Assay Conditions | Reference |

| FADS2 (Δ6-desaturase) | 0.2 | In vitro | |

| FADS1 (Δ5-desaturase) | >200 | In vitro | |

| SCD-1 (Δ9-desaturase) | >200 | In vitro |

Table 2: Selectivity Profile of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

FADS2 Signaling Pathway and Inhibition by this compound

Caption: FADS2 pathway and this compound inhibition.

Experimental Workflow: In Vitro FADS2 Inhibition Assay

Caption: Workflow for FADS2 inhibition assay.

Logical Workflow: Investigating this compound in Ovarian Cancer Stem Cells

Caption: Investigating this compound in ovarian CSCs.

Experimental Protocols

In Vitro FADS2 Inhibition Assay (Rat Liver Microsomes)

This protocol is a generalized procedure based on standard microsomal stability assays and the reported IC50 determination for this compound.

1. Preparation of Reagents:

- Rat Liver Microsomes: Prepare or obtain commercially. Determine protein concentration using a standard method (e.g., Lowry assay). Store at -80°C.

- NADPH Regenerating System: Prepare a stock solution containing NADP+, glucose-6-phosphate, MgCl2, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

- Radiolabeled Substrate: Use a radiolabeled FADS2 substrate, such as [1-14C]linoleic acid, at a stock concentration that allows for a final assay concentration of approximately 2 µM.

- This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute to create a range of concentrations for IC50 determination.

2. Incubation:

- In a 96-well plate, combine the phosphate buffer, NADPH regenerating system, and varying concentrations of this compound.

- Pre-incubate the plate at 37°C for 10 minutes.

- Initiate the reaction by adding the rat liver microsomes (final protein concentration of ~0.5 mg/mL) and the radiolabeled substrate.

- Incubate at 37°C for a defined period (e.g., 15-30 minutes) with shaking.

3. Reaction Termination and Lipid Extraction:

- Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

- Centrifuge the plate to pellet the precipitated protein.

- Transfer the supernatant to a new plate for analysis.

4. Analysis:

- Separate the substrate and its desaturated product using high-performance liquid chromatography (HPLC).

- Quantify the amount of radiolabeled product formed using a scintillation counter or other appropriate detector.

- Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Calculation of Δ6-Desaturase Activity Index

The activity of FADS2 (Δ6-desaturase) in biological samples can be estimated by calculating the ratio of the product of the enzymatic reaction to its precursor fatty acid. This index is a valuable tool for assessing the in vivo effects of FADS2 inhibitors.

1. Sample Collection and Lipid Extraction:

- Collect biological samples (e.g., plasma, liver tissue, adipose tissue).

- Extract total lipids from the samples using a standard method, such as the Folch or Bligh-Dyer method.

2. Fatty Acid Methyl Ester (FAME) Preparation:

- Saponify the extracted lipids to release the fatty acids.

- Methylate the free fatty acids to form FAMEs, which are more volatile and suitable for gas chromatography (GC) analysis.

3. Gas Chromatography (GC) Analysis:

- Analyze the FAMEs using a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or mass spectrometer (MS).

- Identify and quantify the individual fatty acids by comparing their retention times and peak areas to those of known standards.

4. Calculation of the Δ6-Desaturase Index:

- The Δ6-desaturase index is calculated as the ratio of the product fatty acid to the precursor fatty acid. A common ratio used is:

- γ-Linolenic acid (GLA; 18:3n-6) / Linoleic acid (LA; 18:2n-6)

Sphere Formation Assay for Ovarian Cancer Stem Cells

This protocol is adapted from general sphere formation assays and studies investigating the effect of this compound on ovarian cancer stem cells.

1. Cell Culture:

- Culture ovarian cancer cell lines (e.g., OVCAR5, COV362) in standard cell culture medium.

- Harvest the cells and prepare a single-cell suspension.

2. Seeding in Non-Adherent Conditions:

- Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.

- Culture the cells in a serum-free sphere-forming medium supplemented with growth factors such as EGF and bFGF.

3. Treatment with this compound:

- Treat the cells with this compound at a final concentration of 1.0 µM. Include a vehicle control (DMSO).

- Incubate the cells for a period sufficient for sphere formation (e.g., 6-10 days).

4. Quantification and Analysis:

- Count the number of spheres formed in each well using a microscope. Spheres are typically defined as cell aggregates with a diameter greater than a certain threshold (e.g., 50 µm).

- Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.

- For further analysis, spheres can be collected and dissociated to assess the expression of cancer stem cell markers (e.g., ALDH1A1, Sox2, Nanog, Oct-4) by qRT-PCR.

Conclusion

This compound is a well-characterized, selective inhibitor of FADS2 that serves as an indispensable tool for researchers in the fields of lipid metabolism, inflammation, and oncology. Its ability to potently and selectively block the production of key polyunsaturated fatty acids allows for the detailed investigation of their downstream signaling pathways and their roles in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of studies utilizing this compound to further unravel the complexities of lipid biology and to explore novel therapeutic avenues.

References

- 1. researchgate.net [researchgate.net]

- 2. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Desaturation Is a Metabolic Marker and Therapeutic Target of Ovarian Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unsaturated fatty acids regulate stemness of ovarian cancer cells through NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

The Selective Delta-6 Desaturase Inhibitor SC-26196: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SC-26196, a potent and selective inhibitor of delta-6 desaturase (Δ6D), also known as fatty acid desaturase 2 (FADS2). Delta-6 desaturase is a critical rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), including arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). By inhibiting this enzyme, this compound offers a powerful tool to investigate the roles of these PUFAs in various physiological and pathological processes, and presents a potential therapeutic strategy for conditions driven by their metabolic products. This document summarizes the key quantitative data, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Type/System | Substrate | Reference |

| IC₅₀ | 0.2 µM | In vitro assay | Not specified | [1] |

| IC₅₀ | 0.2-0.4 µM | Human skin fibroblasts | 2 µM [1-¹⁴C] 18:3n-3 and [3-¹⁴C] 24:5n-3 | [2] |

| Inhibition of Desaturation | 87-95% | Human skin fibroblasts, coronary artery smooth muscle cells, and astrocytes | 2 µM [1-¹⁴C] 18:2n-6 | [2] |

| Selectivity (IC₅₀) | >200 µM | In vitro assay (FADS1 and SCD-1) | Not specified | [1] |

Table 2: Effects of this compound on PUFA Metabolism and Downstream Processes

| Effect | Model System | Treatment Details | Quantitative Change | Reference |

| Conversion of 22:5n-3 to DHA | Human cells | Not specified | 75% reduction | [2] |

| Conversion of 24:5n-3 to DHA | Human cells | Not specified | 84% reduction | |

| Tumor Growth Inhibition (B16 Melanoma) | Mice | Not specified | 91 ± 6% | |

| Tumor Growth Inhibition (LLC Tumors) | Mice | Not specified | 42 ± 5% | |

| Arachidonic Acid Levels in Tumors | B16 melanoma and LLC tumors in mice | This compound treatment | 47-69% decrease | |

| AA-derived Eicosanoid Levels in Tumors | B16 melanoma in mice | This compound treatment | 80-95% decrease | |

| bFGF-induced Angiogenesis | Matrigel plug assay in mice | 100 µM this compound | 64% inhibition | |

| Tumor Reduction (Apc(Min/+) mice) | Apc(Min/+) mice | This compound treatment | 36-37% fewer tumors | |

| Primary Tumor Size Reduction | Nude mice with HT-29 xenografts | This compound treatment | 35% decrease |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway affected by this compound and a logical workflow for its investigation.

Caption: PUFA biosynthetic pathway and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Delta-6 Desaturase Activity Assay (Radioassay)

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on delta-6 desaturase activity in cell cultures.

a. Cell Culture and Treatment:

-

Culture human skin fibroblasts, coronary artery smooth muscle cells, or astrocytes in appropriate media until confluent.

-

Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

b. Desaturase Reaction:

-

Prepare the reaction mixture containing a radiolabeled substrate, such as [1-¹⁴C] linoleic acid (18:2n-6) or [1-¹⁴C] α-linolenic acid (18:3n-3), at a final concentration of approximately 2 µM.

-

Add the reaction mixture to the cultured cells and incubate for a defined period (e.g., 4 hours) at 37°C.

c. Lipid Extraction and Saponification:

-

Terminate the reaction by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into a mixture of chloroform and methanol (2:1, v/v) to extract the total lipids.

-

Saponify the lipid extract by adding a solution of methanolic KOH and heating at 80°C for 1 hour.

d. Fatty Acid Methylation and Analysis:

-

Acidify the saponified sample and extract the free fatty acids with hexane.

-

Methylate the fatty acids using a reagent such as boron trifluoride in methanol.

-

Separate the resulting fatty acid methyl esters (FAMEs) by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the substrate and product bands using a scintillation counter.

-

Calculate the percentage of substrate converted to product to determine delta-6 desaturase activity. The inhibitory effect of this compound is calculated relative to the vehicle-treated control.

In Vivo Delta-6 Desaturase Activity Assay in Mouse Liver Microsomes

This protocol describes the assessment of delta-6 desaturase activity in liver microsomes from mice treated with this compound.

a. Animal Treatment and Microsome Preparation:

-

Administer this compound or vehicle to mice via an appropriate route (e.g., oral gavage) for a specified duration.

-

Euthanize the animals and perfuse the liver with ice-cold saline.

-

Homogenize the liver tissue in a buffer solution and perform differential centrifugation to isolate the microsomal fraction.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

b. Desaturase Assay:

-

Perform the desaturase assay as described for the in vitro protocol, using the isolated liver microsomes as the enzyme source.

-

Incubate the microsomes with a radiolabeled substrate and necessary co-factors (e.g., NADH, ATP, coenzyme A).

-

Follow the steps for lipid extraction, saponification, methylation, and analysis as outlined above.

Fatty Acid Profile Analysis by Gas Chromatography (GC)

This protocol details the analysis of changes in the fatty acid composition of cells or tissues following treatment with this compound.

a. Sample Preparation:

-

Extract total lipids from cell pellets or tissue homogenates using a chloroform/methanol mixture.

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification using a reagent like methanolic HCl or boron trifluoride in methanol.

b. Gas Chromatography Analysis:

-

Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).

-

Use a temperature program that allows for the separation of the different FAMEs. An example program could be: start at 140°C, hold for 5 minutes, then ramp to 240°C at a rate of 4°C/minute.

-

Identify the individual FAMEs by comparing their retention times with those of known standards.

-

Quantify the amount of each fatty acid by integrating the peak areas. The results are typically expressed as a percentage of the total fatty acids.

By following these detailed protocols, researchers can effectively investigate the impact of this compound on delta-6 desaturase activity and the broader landscape of fatty acid metabolism. The provided quantitative data and visual aids serve as a valuable reference for designing and interpreting such studies.

References

SC-26196 in Lipid Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SC-26196, a pivotal pharmacological tool for the investigation of lipid metabolism. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and illustrate its impact on critical signaling pathways.

Core Concepts: Introduction to this compound

This compound, with the chemical name 2,2-diphenyl-5-(4-[[(1E)-pyridin-3-yl-methylidene]amino]piperazin-1-yl)pentanenitrile, is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase.[1] FADS2 is the rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), which are crucial components of cell membranes and precursors for signaling molecules.[2] The selectivity of this compound for FADS2 over other key desaturases like FADS1 (Δ5-desaturase) and Stearoyl-CoA Desaturase-1 (SCD1, Δ9-desaturase) makes it an invaluable tool for dissecting the specific roles of the Δ6-desaturation pathway in various physiological and pathological processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 423.55 g/mol | |

| Formula | C₂₇H₂₉N₅ | |

| CAS Number | 218136-59-5 | |

| Solubility | Soluble to 25 mM in DMSO | |

| Purity | ≥95% | |

| Storage | Store at -20°C |

Mechanism of Action: Selective Inhibition of FADS2

This compound exerts its effects by directly inhibiting the enzymatic activity of FADS2. This enzyme introduces the first double bond in the conversion of essential fatty acids, such as linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), into their more unsaturated derivatives. By blocking this key step, this compound effectively decreases the downstream synthesis of crucial PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in numerous studies. The following tables summarize key quantitative findings.

Table 2: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (in vitro) | Notes | Reference |

| FADS2 (Δ6-desaturase) | 0.2 µM | Highly potent inhibition. | |

| FADS1 (Δ5-desaturase) | >200 µM | Demonstrates high selectivity. | |

| SCD1 (Δ9-desaturase) | >200 µM | Demonstrates high selectivity. |

Table 3: Effects of this compound on PUFA Metabolism in Human Cells

| Substrate (Concentration) | Cell Type | % Inhibition / Effect | Reference |

| [1-¹⁴C] 18:2n-6 (2 µM) | Fibroblasts, Smooth Muscle, Astrocytes | 87-95% inhibition of desaturation | |

| [1-¹⁴C] 18:3n-3 (2 µM) | Fibroblasts | IC₅₀ of 0.2-0.4 µM | |

| [3-¹⁴C] 24:5n-3 | Fibroblasts | IC₅₀ of 0.2-0.4 µM | |

| [3-¹⁴C] 22:5n-3 to DHA | Fibroblasts | 75% reduction in conversion | |

| [3-¹⁴C] 24:5n-3 to DHA | Fibroblasts | 84% reduction in conversion |

Table 4: Concentrations of this compound Used in Various Cell-Based Assays

| Cell Type / Model | Concentration Range | Application | Reference |

| Ovarian Cancer Cells | 100 nM - 500 nM | Proliferation, Apoptosis, Stemness | |

| Adrenocortical Carcinoma | 10 µM | Lipidomics, Steroidogenesis | |

| Melanoma Cells | 50 µM | Cell Migration, Lipid Unsaturation | |

| Triple-Negative Breast Cancer | 10 µM | Ferroptosis Susceptibility |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments involving this compound.

This protocol is based on the methodology used to determine the inhibitory effect of this compound on the desaturation of radiolabeled fatty acids.

-

Cell Culture: Plate human cells (e.g., skin fibroblasts, HepG2) in appropriate growth medium and culture until they reach near-confluency.

-

Pre-incubation with Inhibitor: Replace the growth medium with a serum-free medium containing the desired concentration of this compound (dissolved in DMSO) or a vehicle control (DMSO alone). Incubate for a specified period (e.g., 30 minutes to 2 hours).

-

Substrate Addition: Add a radiolabeled substrate, such as [1-¹⁴C]linoleic acid (18:2n-6), to the medium at a final concentration of approximately 2 µM.

-

Incubation: Continue the incubation for a period sufficient for detectable substrate conversion (e.g., 4-6 hours).

-

Lipid Extraction: Terminate the reaction by washing the cells with PBS. Scrape the cells and extract total lipids using a chloroform:methanol (2:1, v/v) solution (Folch method).

-

Saponification & Methylation: Saponify the extracted lipids and methylate the resulting fatty acids to form fatty acid methyl esters (FAMEs).

-

Analysis: Separate the FAMEs using reverse-phase high-performance liquid chromatography (HPLC) equipped with a radioactivity detector.

-

Quantification: Calculate the desaturase activity by determining the percentage of radioactivity converted from the substrate (e.g., 18:2n-6) to the product (e.g., 18:3n-6).

This workflow outlines the steps to analyze global changes in the lipidome following this compound treatment.

This compound has been used in various mouse models to study its systemic effects.

-

Obesity Model: To study effects on steroidogenesis, C57BL/6J mice on a high-fat diet (HFD) were administered this compound mixed into the HFD at a concentration of 0.625 g/kg of food for 8 weeks. This corresponds to an approximate daily dose of 100 mg/kg of animal weight.

-

Ovarian Cancer Xenograft Model: For cancer studies, this compound was administered to SCID mice bearing GFP-ES-2 cell xenografts via intraperitoneal injection at a dose of 100 mg/kg, administered every two days (q.2d).

Applications and Downstream Effects

The inhibition of FADS2 by this compound triggers a cascade of downstream cellular events, making it a valuable probe in multiple research areas.

In cancer research, this compound has been instrumental in linking lipid metabolism to cancer cell stemness and survival.

-

Inhibition of Cancer Stem Cells (CSCs): this compound can eliminate CSCs from ovarian cancer cell lines and inhibit the formation of spheroids, a key characteristic of stemness. This is often associated with the downregulation of stemness markers like ALDH1A1, Sox2, and Nanog.

-

Induction of Ferroptosis: By altering the balance of polyunsaturated and monounsaturated fatty acids, FADS2 inhibition can sensitize cancer cells to ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. Treatment with this compound, particularly in combination with an SCD1 inhibitor, has been shown to increase intracellular ferrous ions (Fe²⁺) and reactive oxygen species (ROS), leading to cell death. However, in some contexts like triple-negative breast cancer, FADS2 inhibition can paradoxically prevent ferroptosis by reducing the pool of highly peroxidisable PUFAs.

This compound is also a powerful tool for investigating the role of FADS2 in systemic metabolism and endocrine function.

-

Steroidogenesis: Studies in adrenocortical cells have shown that FADS2 inhibition with this compound reprograms the mitochondrial lipidome. This leads to reduced mitochondrial cholesterol uptake and, consequently, diminished synthesis of corticosteroids like aldosterone and corticosterone. These findings highlight a direct link between PUFA synthesis and adrenal steroid production.

-

Inflammation: As PUFAs like arachidonic acid are precursors to pro-inflammatory eicosanoids, FADS2 inhibition has predictable anti-inflammatory effects. This compound has been shown to exhibit anti-inflammatory properties in a mouse edema model, underscoring the role of the Δ6-desaturation pathway in inflammation.

Conclusion

This compound is a highly selective and potent FADS2 inhibitor that has become an indispensable chemical probe in the field of lipid metabolism. Its ability to specifically block the Δ6-desaturation pathway enables researchers to precisely investigate the multifaceted roles of PUFAs in health and disease. From dissecting fundamental biochemical pathways to uncovering novel therapeutic vulnerabilities in cancer and metabolic disorders, this compound provides a clear and quantifiable method for modulating cellular lipid composition and studying the functional consequences. This guide serves as a foundational resource for professionals seeking to leverage this powerful tool in their research and development endeavors.

References

SC-26196: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Mechanism of Action, and Experimental Applications of SC-26196 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a potent and selective inhibitor of Delta-6 Desaturase (D6D), also known as Fatty Acid Desaturase 2 (FADS2).[1][2] This enzyme plays a crucial rate-limiting role in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), from their dietary precursors.[3][4] By blocking this key step, this compound has emerged as a valuable tool for investigating the physiological and pathological roles of D6D and its downstream metabolic products. Its anti-inflammatory properties and potential applications in cancer research have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a synthetic, small-molecule inhibitor with well-defined chemical and physical characteristics. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 218136-59-5 | |

| Molecular Formula | C₂₇H₂₉N₅ | |

| Molecular Weight | 423.55 g/mol | |

| IUPAC Name | α,α-diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile | |

| Synonyms | This compound, a,a-diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile | |

| Appearance | White to tan powder | |

| Solubility | Soluble in DMSO (≥10 mg/mL) | |

| Storage Temperature | 2-8°C |

Mechanism of Action and Biological Activity

This compound exerts its biological effects through the selective inhibition of Delta-6 Desaturase (FADS2). This enzyme is responsible for introducing a double bond at the delta-6 position of linoleic acid (LA) and α-linolenic acid (ALA), the initial and rate-limiting step in the synthesis of arachidonic acid (AA) and docosahexaenoic acid (DHA), respectively.

Inhibitory Activity:

| Parameter | Value | Assay System | Reference |

| IC₅₀ (D6D/FADS2) | 0.2 µM | Rat liver microsomal assay | |

| IC₅₀ (D5D/FADS1) | >200 µM | In vitro | |

| IC₅₀ (SCD-1/Δ9 Desaturase) | >200 µM | In vitro |

The high selectivity of this compound for D6D over other fatty acid desaturases makes it a precise tool for studying the specific roles of this enzyme and its metabolic products. By inhibiting D6D, this compound effectively blocks the conversion of linoleic acid to arachidonic acid, a precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This mechanism underpins its observed anti-inflammatory properties.

Signaling Pathway

The primary signaling pathway affected by this compound is the biosynthesis of long-chain polyunsaturated fatty acids. The following diagram illustrates the central role of Delta-6 Desaturase and the inhibitory action of this compound.

Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo experimental models to probe the function of Delta-6 Desaturase. Below are summaries of methodologies based on cited literature.

In Vitro Inhibition of Delta-6 Desaturase in Rat Liver Microsomes

This assay is fundamental for determining the inhibitory potency of compounds against D6D.

Methodology:

-

Preparation of Rat Liver Microsomes: Liver microsomes are prepared from rats through differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined.

-

Assay Components: The reaction mixture typically contains rat liver microsomes, a radiolabeled substrate such as [1-¹⁴C]linoleic acid, and necessary cofactors like NADH in a buffered solution.

-

Inhibition Assay: this compound, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. The reaction is initiated by the addition of the substrate.

-

Incubation: The reaction is incubated at 37°C for a specific duration.

-

Extraction and Analysis: The reaction is stopped, and fatty acids are extracted. The radiolabeled substrate and its desaturated product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of product formed is quantified by scintillation counting, and the IC₅₀ value is calculated.

Cell-Based Assays

This compound has been used in various cell lines to study its effects on cellular processes.

General Cell Culture Protocol:

-

Cell Lines: this compound has been used in cell lines such as human skin fibroblasts, coronary artery smooth muscle cells, astrocytes, HepG2, IMCD3, and HEK293 cells.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment with this compound: A stock solution of this compound is prepared in DMSO and then diluted to the desired final concentration in the culture medium. A vehicle control (DMSO alone) should be run in parallel.

-

Assay-Specific Procedures:

-

Fatty Acid Metabolism: To study the effect on PUFA metabolism, cells are often incubated with a radiolabeled precursor fatty acid (e.g., [1-¹⁴C]18:2n-6) in the presence or absence of this compound. The cellular lipids are then extracted, and the fatty acid profile is analyzed.

-

Cell Proliferation: The effect of this compound on cell proliferation can be assessed using standard assays like MTT or by direct cell counting.

-

Gene Expression Analysis: Changes in the expression of genes related to lipid metabolism and inflammation can be analyzed by quantitative PCR (qPCR) or Western blotting.

-

In Vivo Animal Studies

This compound has been evaluated in animal models to assess its in vivo efficacy and mechanism of action.

Mouse Carrageenan-Induced Paw Edema Model:

-

Animals: Male mice are typically used for this model of acute inflammation.

-

Administration of this compound: this compound is administered orally. For example, it can be suspended in a vehicle like 0.5% methylcellulose for intragastric injection.

-

Induction of Edema: A subcutaneous injection of carrageenan into the plantar surface of the mouse hind paw is used to induce localized inflammation and edema.

-

Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The anti-inflammatory effect of this compound is determined by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Experimental Workflow for In Vivo Anti-inflammatory Study:

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Delta-6 Desaturase. Its ability to specifically block the initial step in the biosynthesis of key polyunsaturated fatty acids makes it an indispensable research tool. The data and protocols summarized in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their studies to further elucidate the roles of D6D in health and disease. As with any experimental work, it is crucial to consult the primary literature for detailed methodologies and to optimize protocols for specific experimental systems.

References

- 1. Novel, selective delta6 or delta5 fatty acid desaturase inhibitors as antiinflammatory agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Orchestrated desaturation reprogramming from stearoyl‐CoA desaturase to fatty acid desaturase 2 in cancer epithelial‐mesenchymal transition and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the delta6-desaturase inhibitor this compound on PUFA metabolism in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-26196: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-26196 is a potent and selective inhibitor of delta-6-desaturase (Δ6D), also known as fatty acid desaturase 2 (FADS2). This enzyme plays a crucial role in the biosynthesis of pro-inflammatory mediators, specifically arachidonic acid (AA). By inhibiting FADS2, this compound effectively reduces the production of AA and its downstream metabolites, such as prostaglandins and leukotrienes, which are key drivers of inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of its role in signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting the FADS2 enzyme. FADS2 is the rate-limiting enzyme in the metabolic pathway that converts linoleic acid (LA) into arachidonic acid (AA). AA is a precursor to a wide range of eicosanoids, including prostaglandins (PGs) and leukotrienes (LTs), which are potent inflammatory mediators. By blocking FADS2, this compound effectively depletes the cellular pool of AA, leading to a significant reduction in the synthesis of these pro-inflammatory molecules.[1][2] This targeted approach offers a distinct advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes further down the inflammatory cascade.

dot

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay System | IC50 Value | Selectivity | Reference |

| Delta-6-Desaturase (FADS2) | Rat liver microsomal assay | 0.2 µM | >1000-fold vs. FADS1 and SCD-1 | [3] |

| Delta-5-Desaturase (FADS1) | In vitro assay | >200 µM | - | |

| Stearoyl-CoA Desaturase-1 (SCD-1) | In vitro assay | >200 µM | - |

Table 2: In Vivo Anti-Inflammatory and Anti-Angiogenic Effects of this compound

| Experimental Model | Species | This compound Treatment | Outcome | % Inhibition / Reduction | Reference |

| Carrageenan-induced Paw Edema | Mouse | Diet containing 0.07-0.7 mg/kg | Reduction in paw edema | Dose-dependent | [4] |

| B16 Melanoma Growth | Mouse | Not specified | Inhibition of tumor growth | 91 ± 6% | [1] |

| Lewis Lung Carcinoma (LLC) Growth | Mouse | Not specified | Inhibition of tumor growth | 42 ± 5% | |

| bFGF-induced Angiogenesis (Matrigel Plug) | Mouse | 100 µM | Inhibition of angiogenesis | 64% | |

| B16 Melanoma Angiogenesis | Mouse | Not specified | Reduction in microvessel density | Significant (P<0.01) | |

| LLC Tumor Angiogenesis | Mouse | Not specified | Reduction in microvessel density | Significant (P<0.01) |

Table 3: Effects of this compound on Fatty Acid and Eicosanoid Levels in Tumor Tissue

| Tumor Model | Treatment | Analyte | % Reduction (compared to control) | Reference |

| B16 Melanoma | This compound | Arachidonic Acid (AA) | 47-69% | |

| B16 Melanoma | This compound | Prostaglandin D2 (PGD2) | 80-95% | |

| B16 Melanoma | This compound | Prostaglandin E2 (PGE2) | 80-95% | |

| B16 Melanoma | This compound | 12-HETE | 80-95% | |

| B16 Melanoma | This compound | 15-HETE | 80-95% | |

| LLC Tumor | This compound | Arachidonic Acid (AA) | 47-69% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Delta-6-Desaturase (FADS2) Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound on FADS2.

Objective: To determine the IC50 value of this compound for the inhibition of FADS2.

Materials:

-

Rat liver microsomes (source of FADS2)

-

[1-14C]-Linoleic acid (substrate)

-

This compound

-

Coenzyme A (CoA)

-

ATP

-

NADH

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Scintillation cocktail

-

Solvents for extraction (e.g., hexane, isopropanol)

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, CoA, ATP, NADH, and BSA in the reaction buffer.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [1-14C]-Linoleic acid to the mixture.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Extract the fatty acids from the reaction mixture using an organic solvent system (e.g., hexane:isopropanol).

-

Separate the substrate ([1-14C]-Linoleic acid) from the product ([1-14C]-γ-Linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Caption: In Vitro FADS2 Inhibition Assay Workflow.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard method for evaluating the anti-inflammatory properties of compounds.

Objective: To assess the ability of this compound to reduce acute inflammation.

Materials:

-

Male BALB/c mice (or other suitable strain)

-

This compound

-

Carrageenan solution (1% in sterile saline)

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

-

Acclimatize mice to the experimental conditions for at least one week.

-

Administer this compound orally (or via another appropriate route) at various doses. A control group should receive the vehicle only.

-

After a specific time post-drug administration (e.g., 1 hour), induce inflammation by injecting a small volume (e.g., 50 µL) of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.

-

Measure the paw volume or thickness of both the carrageenan-injected and contralateral paws at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or calipers.

-

Calculate the increase in paw volume (edema) for each mouse at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

dot

Caption: Carrageenan-Induced Paw Edema Workflow.

Matrigel Plug Angiogenesis Assay

This in vivo assay is used to evaluate the pro- or anti-angiogenic potential of compounds.

Objective: To determine the effect of this compound on angiogenesis.

Materials:

-

C57BL/6 mice (or other suitable strain)

-

Matrigel (growth factor reduced)

-

Basic fibroblast growth factor (bFGF) or other angiogenic stimulus

-

This compound

-

Heparin

-

Sterile, ice-cold syringes and needles

Procedure:

-

Thaw Matrigel on ice overnight.

-

On the day of the experiment, mix Matrigel with bFGF and heparin on ice. For the treatment group, also add this compound to the Matrigel mixture. A control group should receive Matrigel with bFGF, heparin, and the vehicle for this compound.

-

Anesthetize the mice.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

-

After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

-

Quantify angiogenesis by one of the following methods:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a colorimetric assay (e.g., Drabkin's reagent).

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) and quantify the microvessel density.

-

-

Compare the angiogenic response in the this compound-treated group to the control group.

Conclusion

This compound is a valuable research tool for investigating the role of the FADS2 pathway in inflammation and related pathologies. Its high selectivity for FADS2 allows for targeted inhibition of arachidonic acid synthesis, providing a powerful means to dissect the downstream effects of eicosanoid signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research into the therapeutic potential of FADS2 inhibitors like this compound is warranted, particularly in the context of chronic inflammatory diseases.

References

- 1. Inhibiting Delta-6 Desaturase Activity Suppresses Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to SC-26196

This technical guide provides a comprehensive overview of SC-26196, a selective inhibitor of Delta-6 desaturase. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its biochemical properties, mechanism of action, and experimental applications.

Core Properties of this compound

This compound is a potent and selective, orally active inhibitor of Delta-6 desaturase (D6D), also known as Fatty Acid Desaturase 2 (FADS2).[1][2] Its systematic name is α,α-diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile.[2][3]

| Property | Value | Citations |

| Molecular Formula | C27H29N5 | |

| Molecular Weight | 423.55 g/mol | |

| CAS Number | 218136-59-5 |

Mechanism of Action and Signaling Pathways

This compound selectively targets and inhibits the enzymatic activity of Delta-6 desaturase (FADS2), a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs). The inhibitory concentration (IC50) for FADS2 is approximately 0.2 µM in a rat liver microsomal assay. This inhibition is highly selective, as the IC50 values for Delta-5 (FADS1) and Delta-9 (SCD-1) desaturases are significantly higher, exceeding 200 µM.

The primary role of FADS2 is to introduce a double bond at the delta-6 position of fatty acids. This is a critical rate-limiting step in the biosynthesis of long-chain PUFAs. By inhibiting FADS2, this compound effectively blocks the conversion of linoleic acid (LA) to gamma-linolenic acid (GLA) and alpha-linolenic acid (ALA) to stearidonic acid (SDA). This, in turn, prevents the downstream synthesis of crucial signaling molecules such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).

The inhibition of this pathway has significant downstream effects, including anti-inflammatory properties and the modulation of cancer cell proliferation and metastasis.

Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo experimental settings to probe the function of FADS2. Below are summaries of key experimental methodologies.

-

Objective: To determine the IC50 of this compound on FADS2 activity.

-

Methodology: The assay is typically performed using rat liver microsomes as a source of the FADS2 enzyme.

-

Radiolabeled [1-14C] 18:2n-6 (linoleic acid) is used as the substrate.

-

Microsomes are incubated with the substrate in the presence of varying concentrations of this compound.

-

The reaction is stopped, and the fatty acids are extracted and methylated to form fatty acid methyl esters (FAMEs).

-

The FAMEs are separated using reverse-phase high-performance liquid chromatography (HPLC), and the radioactivity of the substrate and the product (gamma-linolenic acid) is quantified.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the conversion of linoleic acid to gamma-linolenic acid.

-

-

Objective: To assess the effect of FADS2 inhibition on cell behavior.

-

Cell Lines: A variety of cell lines have been used, including human peripheral blood mononuclear cells (PBMCs), Jurkat cells, and various cancer cell lines (e.g., melanoma, ovarian).

-

Proliferation Assay:

-

Cells are seeded in multi-well plates and treated with this compound (e.g., 200 nM) or a vehicle control (DMSO).

-

Cell proliferation is measured after a set incubation period (e.g., 48-72 hours) using standard methods such as XTT assays or by quantifying cell division through flow cytometry.

-

-

Migration Assay (Transwell):

-

Cells are pre-treated with this compound (e.g., 50 µM for 48 hours) or a vehicle control.

-

The treated cells are seeded into the upper chamber of a transwell insert. The lower chamber contains a chemoattractant.

-

After incubation, non-migrated cells in the upper chamber are removed.

-

Cells that have migrated to the underside of the insert are fixed, stained, and counted.

-

-

Objective: To evaluate the anti-tumor and anti-angiogenic effects of this compound in animal models.

-

Animal Models: Typically, immunodeficient mice (e.g., nude mice) are used for xenograft studies.

-

Tumor Growth Inhibition:

-

Cancer cells (e.g., B16 melanoma or Lewis Lung Carcinoma) are injected subcutaneously into mice.

-

Once tumors are palpable, mice are treated with this compound, often administered through diet or oral gavage. Dosages can range from 10 to 100 mg/kg per day.

-

Tumor volume is measured regularly over the course of the study. At the end of the study, tumors are excised and weighed.

-

-

Matrigel Plug Angiogenesis Assay:

-

Mice are injected subcutaneously with Matrigel mixed with a pro-angiogenic factor (e.g., basic fibroblast growth factor, bFGF) and this compound (e.g., 100 µM) or a control.

-

After a period (e.g., 7-10 days), the Matrigel plugs are harvested.

-

The extent of new blood vessel formation within the plug is quantified, often by measuring hemoglobin content.

-

References

SC-26196: A Technical Overview of its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-26196 is a potent and selective small-molecule inhibitor of Delta-6 desaturase (FADS2), a key enzyme in the metabolic pathway of polyunsaturated fatty acids. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. It includes a summary of its inhibitory activity, experimental protocols for key assays, and a visualization of its role in relevant signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and inflammation.

Discovery and Development

This compound was identified as a novel, selective inhibitor of Delta-6 desaturase (FADS2) through research aimed at discovering anti-inflammatory agents. The initial discovery and characterization were reported by researchers at Searle/Monsanto, which was later acquired by Pfizer. The compound was part of a series of diphenylacetonitrile derivatives designed to target the fatty acid desaturation pathway.

While this compound has been extensively used as a research tool in preclinical studies, particularly in the areas of inflammation and oncology, there is no publicly available information to suggest that it has progressed into formal clinical trials. Its primary utility has been in elucidating the role of FADS2 in various disease models.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₂₉N₅ |

| Molecular Weight | 423.55 g/mol |

| CAS Number | 218136-59-5 |

| Solubility | Soluble to 25 mM in DMSO |

| Purity | ≥95% |

| Storage | Store at -20°C |

Mechanism of Action

This compound is a direct and selective inhibitor of fatty acid desaturase 2 (FADS2), also known as Delta-6 desaturase. FADS2 is the rate-limiting enzyme in the biosynthesis of arachidonic acid (AA) from linoleic acid (LA). By inhibiting FADS2, this compound blocks the conversion of LA to gamma-linolenic acid (GLA), a crucial step in the AA synthesis pathway. This leads to a reduction in the cellular pool of AA and its downstream metabolites, such as prostaglandins and leukotrienes, which are potent mediators of inflammation.

The inhibitory effect of this compound is highly selective for FADS2. It shows significantly less activity against other fatty acid desaturases, such as FADS1 (Delta-5 desaturase) and Stearoyl-CoA desaturase-1 (SCD1 or Delta-9 desaturase).

Inhibitory Activity

| Target | IC₅₀ | Assay Condition |

| FADS2 (Δ6-desaturase) | 0.2 µM | Rat liver microsomal assay |

| FADS2 (Δ6-desaturase) | 0.2-0.4 µM | Cultured human skin fibroblasts (desaturation of [1-¹⁴C]18:2n-6, [1-¹⁴C]18:3n-3, and [3-¹⁴C]24:5n-3) |

| FADS1 (Δ5-desaturase) | >200 µM | In vitro |

| SCD-1 (Δ9-desaturase) | >200 µM | In vitro |

Preclinical Data

This compound has demonstrated significant efficacy in various preclinical models of inflammation and cancer.

Anti-inflammatory Effects

In a mouse edema model, this compound exhibited anti-inflammatory properties. The mechanism is attributed to the reduction of pro-inflammatory eicosanoids derived from arachidonic acid.

Anti-cancer Effects

This compound has shown anti-tumor activity in several cancer models. It has been reported to:

-

Reduce the number of tumors in Apc(Min/+) mice, a model of intestinal tumorigenesis.

-

Decrease the size of HT-29 human colon cancer cell xenografts in nude mice.

-

Suppress the growth of B16 melanoma and Lewis Lung Carcinoma (LLC) tumors in mice.

-

Eliminate cancer stem cells (CSCs) from ovarian cancer cell lines and inhibit sphere formation in vitro.

-

Inhibit angiogenesis in a Matrigel plug assay and in tumors.

In Vivo Efficacy of this compound in Mouse Models

| Model | Dosage | Effect |

| Apc(Min/+) mice (Intestinal Tumorigenesis) | Not specified | 36-37% fewer tumors |

| HT-29 Xenografts (Colon Cancer) | Not specified | 35% decrease in primary tumor size |

| B16 Melanoma | Not specified | 91±6% inhibition of tumor growth (based on tumor weight) |

| Matrigel Plug Assay (Angiogenesis) | 100 µM | 64% inhibition of bFGF-induced angiogenesis |

Signaling Pathways

The primary signaling pathway affected by this compound is the polyunsaturated fatty acid (PUFA) metabolic pathway. By inhibiting FADS2, it disrupts the synthesis of key signaling molecules.

Caption: PUFA metabolic pathway showing the inhibitory action of this compound on FADS2.

In the context of cancer, FADS2 inhibition by this compound has been shown to impact the Wnt/β-catenin signaling pathway, which is crucial for cancer cell migration and metastasis.

Caption: Wnt/β-catenin signaling pathway and the role of FADS2-mediated fatty acid metabolism.

Experimental Protocols

FADS2 (Δ6-desaturase) Inhibition Assay (Rat Liver Microsomes)

Objective: To determine the in vitro inhibitory activity of this compound on FADS2.

Materials:

-

Rat liver microsomes

-

[1-¹⁴C]linoleoyl-CoA (substrate)

-

This compound

-

Assay buffer (e.g., phosphate buffer, pH 7.4, containing ATP, CoA, NADH, and niacinamide)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing rat liver microsomes, assay buffer, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).

-

Initiate the reaction by adding [1-¹⁴C]linoleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a quenching solution (e.g., methanolic KOH).

-

Saponify the lipids by heating.

-

Acidify the mixture and extract the fatty acids with a nonpolar solvent (e.g., hexane).

-

Separate the substrate and the desaturated product (gamma-linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity of the substrate and product bands/peaks using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Migration Assay (Transwell)

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line (e.g., 1205Lu melanoma cells)

-

Transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium (with and without chemoattractant, e.g., FBS)

-

This compound

-

Crystal violet stain

-

Microscope

Protocol:

-

Culture cancer cells to sub-confluency.

-

Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 48 hours).

-

Harvest the cells and resuspend them in a serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the insert with a fixative (e.g., methanol).

-

Stain the migrated cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

-

Compare the migration of this compound-treated cells to the control.

In Vivo Tumor Growth Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., HT-29)

-

This compound

-

Vehicle for administration

-

Calipers

Protocol:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups. Administration can be through various routes, such as oral gavage or inclusion in the diet.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate the tumor volume using the formula: (length × width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FADS2. Its ability to modulate the polyunsaturated fatty acid metabolic pathway has made it an invaluable tool for investigating the roles of FADS2 in inflammation and cancer. The preclinical data strongly support its anti-inflammatory and anti-tumorigenic properties. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting fatty acid metabolism in disease.

Biological Effects of FADS2 Inhibition by SC-26196: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fatty Acid Desaturase 2 (FADS2) is the rate-limiting enzyme in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are critical components of cellular membranes and precursors for signaling molecules. Dysregulation of FADS2 activity is implicated in various pathologies, including cancer and inflammatory diseases. SC-26196 is a potent and selective small-molecule inhibitor of FADS2, also known as Delta-6 Desaturase (Δ6D). This document provides a comprehensive technical overview of the biological effects of FADS2 inhibition by this compound, summarizing its mechanism of action, impact on lipid metabolism, and therapeutic potential in oncology and inflammation. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways.

Mechanism of Action and Selectivity

This compound acts as a direct, selective, and competitive inhibitor of the FADS2 enzyme. It specifically targets the Δ6-desaturase activity, which is the first and rate-limiting step in converting essential fatty acids like linoleic acid (LA) and alpha-linolenic acid (ALA) into long-chain PUFAs such as arachidonic acid (AA) and eicosapentaenoic acid (EPA). Its high selectivity for FADS2 over other key desaturases like FADS1 (Δ5 desaturase) and Stearoyl-CoA Desaturase-1 (SCD-1, Δ9 desaturase) makes it a precise tool for studying the specific roles of the Δ6-desaturation pathway.

Table 1: Inhibitory Activity and Selectivity of this compound

| Target Enzyme | Common Name | This compound IC50 (in vitro) | Reference |

| FADS2 | Δ6 Desaturase | 0.2 µM | |

| FADS1 | Δ5 Desaturase | >200 µM | |

| SCD-1 | Δ9 Desaturase | >200 µM |

Core Biological Effects

Alteration of Lipid Metabolism

The primary biochemical effect of this compound is the significant alteration of cellular fatty acid profiles. By blocking FADS2, it prevents the desaturation of 18- and 24-carbon PUFAs. This leads to:

-

Accumulation of Precursors: A notable increase in the levels of FADS2 substrates, particularly linoleic acid (LA, 18:2n-6).

-

Depletion of Products: A significant decrease in the synthesis and levels of arachidonic acid (AA, 20:4n-6), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). In human cells, this compound at 2 µM inhibited the desaturation of linoleic acid by 87-95%. It also reduced the conversion of 22:5n-3 to DHA by 75%.

SC-26196: A Potent and Selective Inhibitor of Delta-6 Desaturase in Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-26196 is a potent and selective, orally active inhibitor of delta-6 desaturase (FADS2), a key enzyme in the metabolic pathway of polyunsaturated fatty acids (PUFAs).[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and its role within the broader context of fatty acid synthesis. FADS2 catalyzes the initial desaturation step in the conversion of essential fatty acids, such as linoleic acid (LA) and alpha-linolenic acid (ALA), into long-chain PUFAs like arachidonic acid (AA) and docosahexaenoic acid (DHA).[4] By inhibiting this crucial step, this compound effectively modulates the lipid landscape within cells, presenting significant therapeutic potential in various disease models, including inflammation and cancer.[1]

Mechanism of Action

This compound functions as a direct and selective inhibitor of FADS2. The compound exhibits a competitive inhibition pattern, indicating that it likely interacts with the enzyme's active site, thereby preventing the binding and desaturation of its fatty acid substrates. Its high selectivity for FADS2 over other desaturases, such as delta-5 desaturase (FADS1) and stearoyl-CoA desaturase (SCD1), makes it a valuable tool for studying the specific roles of FADS2 in various physiological and pathological processes.

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | System | Substrate | Value | Reference |

| IC50 | Rat Liver Microsomal Assay | - | 0.2 µM | |

| IC50 | Human Skin Fibroblasts | 2 µM [1-14C] 18:3n-3 | 0.2-0.4 µM | |

| IC50 | Human Skin Fibroblasts | 2 µM [3-14C] 24:5n-3 | 0.2-0.4 µM | |

| Inhibition % | Cultured Human Skin Fibroblasts | 2 µM [1-14C] 18:2n-6 | 87-95% | |

| Inhibition % | Coronary Artery Smooth Muscle Cells | 2 µM [1-14C] 18:2n-6 | 87-95% | |

| Inhibition % | Astrocytes | 2 µM [1-14C] 18:2n-6 | 87-95% | |

| Inhibition % | Conversion of [3-14C]22:5n-3 to DHA | - | 75% | |

| Inhibition % | Conversion of [3-14C]24:5n-3 to DHA | - | 84% |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosage | Effect | Reference |

| Mouse | 100 mg/kg per day (in diet) | Decrease in the calculated Δ6-desaturase index in adipose tissue and liver. |

Signaling Pathways and Experimental Workflows

Fatty Acid Desaturation Pathway

The following diagram illustrates the key steps in the polyunsaturated fatty acid synthesis pathway, highlighting the central role of FADS2 and the inhibitory action of this compound.

Caption: Inhibition of FADS2 by this compound in PUFA Synthesis.

Experimental Workflow: In Vitro FADS2 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on FADS2 in a cell-based assay.

Caption: Workflow for FADS2 inhibition assay.

Experimental Protocols

Based on the methodologies described in the cited literature, the following provides an overview of key experimental protocols.

In Vitro FADS2 Activity Assay (Rat Liver Microsomes)

This assay is a common method for determining the direct inhibitory effect of a compound on FADS2.

-

Preparation of Microsomes:

-

Homogenize fresh rat liver tissue in a suitable buffer (e.g., phosphate buffer with sucrose).

-

Centrifuge the homogenate at a low speed to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

In a reaction tube, combine the liver microsomes, a buffer containing co-factors (e.g., NADH, ATP, CoA), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding a radiolabeled substrate, such as [1-14C]linoleic acid.

-

Incubate the reaction at 37°C for a specific duration.

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

-

-

Analysis:

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the substrate and the desaturated product (e.g., γ-linolenic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the spots corresponding to the substrate and product using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Cell-Based FADS2 Activity Assay

This assay measures the effect of this compound on FADS2 activity in a cellular context.

-

Cell Culture:

-

Culture human cells, such as skin fibroblasts, coronary artery smooth muscle cells, or astrocytes, in appropriate growth media.

-

Seed the cells in culture plates and allow them to adhere and grow to a desired confluency.

-

-

Treatment and Substrate Addition:

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

Add a radiolabeled fatty acid substrate (e.g., 2 µM [1-14C] 18:2n-6) to the culture medium.

-

Incubate the cells for a specific period to allow for substrate uptake and metabolism.

-

-

Lipid Extraction and Analysis:

-

Wash the cells to remove excess radiolabeled substrate.

-

Harvest the cells and extract the total lipids using a method such as the Bligh-Dyer extraction.

-

Prepare fatty acid methyl esters (FAMEs) from the extracted lipids.

-

Separate and quantify the FAMEs using gas chromatography (GC) coupled with a mass spectrometer (MS) or a radioactivity detector.

-

Calculate the conversion of the radiolabeled substrate to its desaturated product and determine the inhibitory effect of this compound.

-

In Vivo Study in Mice

This protocol outlines a general approach to evaluating the in vivo efficacy of this compound.

-

Animal Model and Diet:

-

Use a suitable mouse strain for the study.

-

Prepare a specialized diet containing this compound at different concentrations (e.g., 0, 0.07, 0.21, or 0.7 mg/kg of diet) to achieve target dosages (e.g., 0, 10, 30, and 100 mg/kg of body weight per day).

-

-

Treatment Period:

-

Feed the mice the respective diets for a specified duration.

-

-

Sample Collection and Analysis:

-

At the end of the study, collect blood and tissue samples (e.g., liver, adipose tissue).

-

Extract lipids from the tissues and plasma.

-

Analyze the fatty acid composition of the different lipid fractions by GC-MS.

-

Calculate the Δ6-desaturase index (e.g., the ratio of product to substrate, such as γ-linolenic acid to linoleic acid) in the tissues to assess the in vivo inhibition of FADS2.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FADS2. Its ability to modulate the synthesis of long-chain polyunsaturated fatty acids makes it an invaluable research tool for dissecting the roles of FADS2 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers interested in utilizing this compound in their studies of fatty acid metabolism and its implications for drug development.

References

Methodological & Application